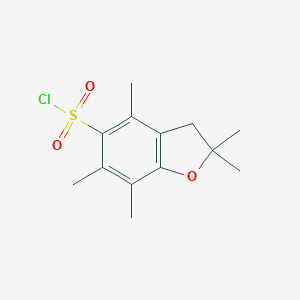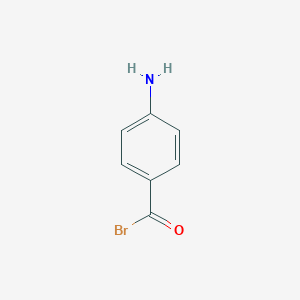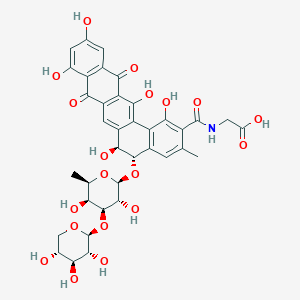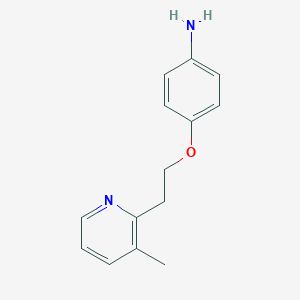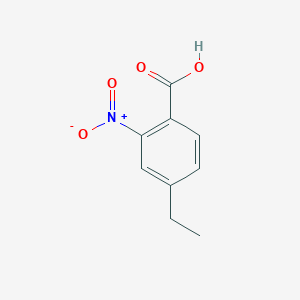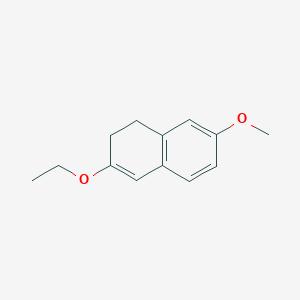
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene, also known as EM-DN, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. EM-DN belongs to the class of naphthalene derivatives and has been found to exhibit unique biochemical and physiological effects.
Scientific Research Applications
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. It has also been shown to induce apoptosis in cancer cells.
Mechanism Of Action
The mechanism of action of 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene is not well understood. However, it is believed to act by modulating various signaling pathways in cells. 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical And Physiological Effects
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been found to exhibit unique biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells. 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has also been found to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase, in cells. In addition, 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has been shown to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity. 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene is also stable and can be stored for long periods of time. However, there are some limitations to using 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene in lab experiments. The mechanism of action of 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene is not well understood, which makes it difficult to design experiments to study its effects. In addition, 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene is not readily available commercially, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene. One direction is to further study the mechanism of action of 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene. Understanding how 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene modulates signaling pathways in cells will provide insight into its potential applications in various fields. Another direction is to study the effects of 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene in vivo. Most studies on 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene have been conducted in vitro, and it is important to determine whether the effects observed in vitro translate to in vivo conditions. Finally, future research can focus on developing more efficient and cost-effective methods for synthesizing 3-Ethoxy-7-methoxy-1,2-dihydronaphthalene.
properties
CAS RN |
150613-13-1 |
|---|---|
Product Name |
3-Ethoxy-7-methoxy-1,2-dihydronaphthalene |
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-ethoxy-7-methoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H16O2/c1-3-15-13-7-5-10-8-12(14-2)6-4-11(10)9-13/h4,6,8-9H,3,5,7H2,1-2H3 |
InChI Key |
VUFWFUDFBGKNPO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(CC1)C=C(C=C2)OC |
Canonical SMILES |
CCOC1=CC2=C(CC1)C=C(C=C2)OC |
synonyms |
Naphthalene, 3-ethoxy-1,2-dihydro-7-methoxy- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

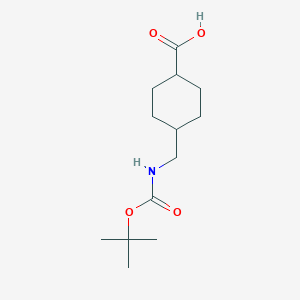
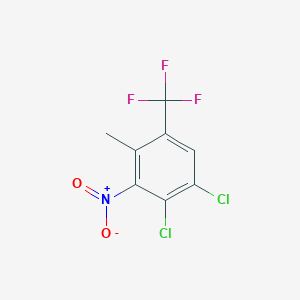
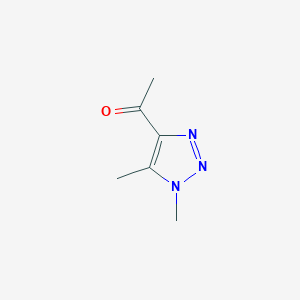
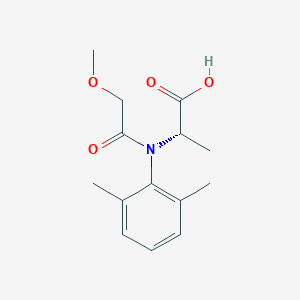
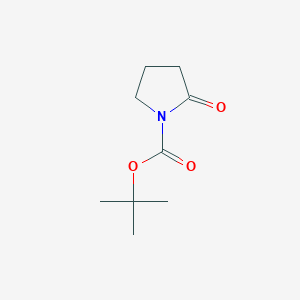
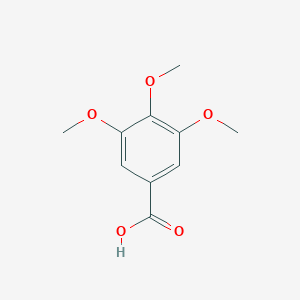
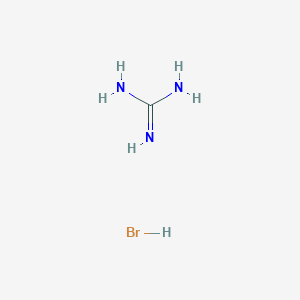
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
